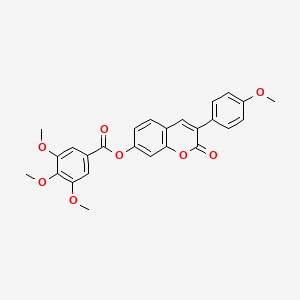![molecular formula C16H16FN5S2 B2852142 2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-37-1](/img/structure/B2852142.png)
2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. It includes a fluorophenyl group, a methylsulfanyl group, a triazol group, and a pyrimidine group. Detailed structural analysis would require more specific data or computational chemistry techniques .Physical And Chemical Properties Analysis
This compound has a molecular weight of 361.46. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound’s structure indicates potential for use in drug design and synthesis. Its triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond and ability to improve metabolic stability . The fluorophenyl group could be involved in interactions with biological targets, enhancing binding affinity.
Material Science
The sulfanyl groups present in the compound suggest utility in the development of new materials, possibly as a ligand for metal-organic frameworks (MOFs) which are used for gas storage, separation, and catalysis .
Agricultural Chemistry
Compounds with triazole and pyrimidine rings have been explored for their potential as agrochemicals. This particular compound could be investigated for fungicidal or herbicidal activity, contributing to plant protection strategies .
Analytical Chemistry
The fluorophenyl moiety can be used in the development of fluorescent probes or sensors due to its ability to absorb and emit light. This could be applied in the detection of ions or molecules in various environments .
Environmental Science
The methylthio and dimethylpyrimidine groups could be of interest in studies related to environmental remediation, possibly in the binding and removal of heavy metals from contaminated water sources .
Biochemistry
In biochemistry, the compound could be used to study enzyme inhibition, given the presence of functional groups that might interact with active sites of enzymes, potentially leading to the development of new inhibitors .
Chemical Synthesis
The compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its multiple reactive sites make it a versatile building block for constructing larger, more intricate structures .
Computational Chemistry
Lastly, the compound’s unique structure makes it an interesting candidate for computational studies, such as molecular docking and quantum chemical calculations, to predict its reactivity and interaction with other molecules .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVKHANHWOQDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

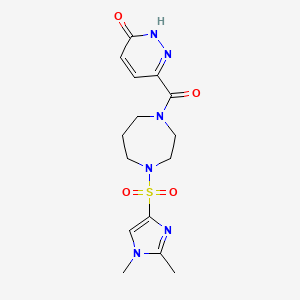
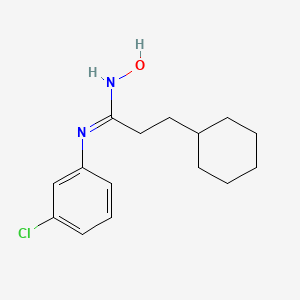
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea](/img/structure/B2852063.png)
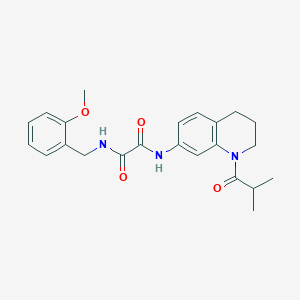
![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)
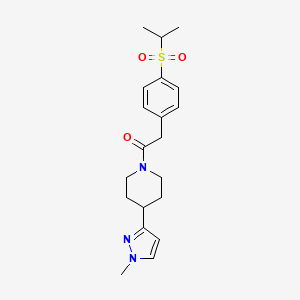
![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)
![5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2852071.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone](/img/structure/B2852074.png)

![N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2852076.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)

